tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its fused heterocyclic structure, which includes both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the use of a four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This reaction is carried out under regio- and chemoselective conditions to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aminomethyl and tert-butyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolopyridine derivatives.
Scientific Research Applications
tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-tert-Butyl 2-methyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
- 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile
Uniqueness
tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is unique due to its specific fused heterocyclic structure and the presence of both tert-butyl and aminomethyl groups
Properties
Molecular Formula |
C13H22N4O2 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-9(5-14)11-10(8-17)6-16(4)15-11/h6,9H,5,7-8,14H2,1-4H3 |
InChI Key |
PSNLUUBEPBSFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CN |
Origin of Product |
United States |
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